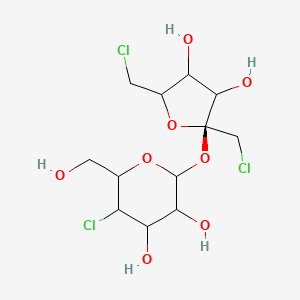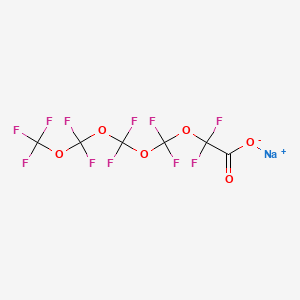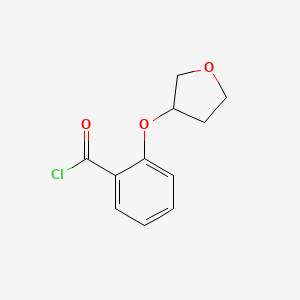
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylamine with a suitable nitroalkene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert specific effects.
Comparison with Similar Compounds
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium can be compared with similar compounds such as:
N-(3-(dimethylamino)propylidene)-N-methylmethanaminium: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-(dimethylamino)-2-nitropropylidene)-N-methylmethanaminium: Has a different alkylidene moiety, affecting its chemical properties
Properties
Molecular Formula |
C7H14N3O2+ |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C7H14N3O2/c1-8(2)5-7(10(11)12)6-9(3)4/h5-6H,1-4H3/q+1 |
InChI Key |
LUXZCJFDGCQXHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)



![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

